N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

Medicinal Chemistry Benzothiazole SAR

N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide (CAS 851988-11-9) is a synthetic benzothiazole-hydrazide conjugate with the molecular formula C₁₆H₁₃F₂N₃O₃S and a molecular weight of 365.4 g/mol. The structure couples a 2,6-difluorobenzoyl moiety to a 2-hydrazino-4,7-dimethoxy-1,3-benzothiazole scaffold through a hydrazone (–CH=N–NH–) or acylhydrazone (–C(=O)–NH–N=) linkage.

Molecular Formula C16H13F2N3O3S
Molecular Weight 365.35
CAS No. 851988-11-9
Cat. No. B2607636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide
CAS851988-11-9
Molecular FormulaC16H13F2N3O3S
Molecular Weight365.35
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C16H13F2N3O3S/c1-23-10-6-7-11(24-2)14-13(10)19-16(25-14)21-20-15(22)12-8(17)4-3-5-9(12)18/h3-7H,1-2H3,(H,19,21)(H,20,22)
InChIKeyBLRVFVBCCJOQHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide (CAS 851988-11-9): Chemical Identity and Core Scaffold


N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide (CAS 851988-11-9) is a synthetic benzothiazole-hydrazide conjugate with the molecular formula C₁₆H₁₃F₂N₃O₃S and a molecular weight of 365.4 g/mol [1]. The structure couples a 2,6-difluorobenzoyl moiety to a 2-hydrazino-4,7-dimethoxy-1,3-benzothiazole scaffold through a hydrazone (–CH=N–NH–) or acylhydrazone (–C(=O)–NH–N=) linkage. This core architecture has been explored in medicinal chemistry as a privileged scaffold for kinase inhibition, anti-infective, and steroid-converting enzyme programs [2].

1
Benzothiazole-hydrazide scaffold for kinase or oxidoreductase SAR studies
2
4,7-Dimethoxy substitution enables hydrogen-bonding exploration in target binding
3
Balanced polarity and lipophilicity supporting in vitro assay formulation

Why Generic Substitution Fails for N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide: Structural Nuances That Drive Functional Choice


Within the benzothiazole-hydrazide family, small changes in the substitution pattern on the benzothiazole or phenyl ring profoundly alter target affinity, selectivity, and physicochemical properties. For example, in the closely related 17β-HSD1 inhibitor series, shifting the substitution pattern on the benzothiazole core changed the inhibitory IC₅₀ by over two orders of magnitude [1]. Consequently, generic replacement of N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide with an analogue bearing a different benzothiazole substitution—such as 5,7-dimethyl or 4-ethoxy variants—cannot be assumed equivalent without direct comparative data.

Target compound
4,7-Dimethoxy substitution pattern drives target affinity and selectivity. Small structural changes may alter activity by more than 100-fold in related series.
Common substitutes
5,7-Dimethyl or 4-ethoxy analogues have different electronic and steric profiles that can shift binding interactions and physicochemical properties. Direct replacement without comparative data may not reproduce results.

Quantitative Differentiation Evidence for N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide vs. Closest Structural Analogues


Physicochemical Differentiation: Combined Electron-Donating (4,7-Dimethoxy) Substituent Effect on Benzothiazole Core

The 4,7-dimethoxy substitution pattern on the benzothiazole ring endows this compound with a unique electron-density distribution compared to analogues such as N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide (CAS 851987-65-0) or N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide. Computed descriptors from PubChem reveal a topological polar surface area (TPSA) of 101 Ų and XLogP3-AA of 4.0 for the target compound [1]. In contrast, the 5,7-dimethyl analogue is predicted to have a lower TPSA (~75 Ų) and higher logP (~4.5), while the 4-ethoxy analogue shows intermediary values (TPSA ~93 Ų, logP ~4.2) based on structural comparison and fragment-additivity calculations. These differences significantly impact aqueous solubility, membrane permeability, and potential off-target binding.

Physicochemical Profile
Class-level inference
TPSA 101 Ų / XLogP 4.0
vs. 5,7-dimethyl (TPSA ~75, XLogP ~4.5) and 4-ethoxy (TPSA ~93, XLogP ~4.2)
Supports formulation design with moderate polarity and lipophilicity
Comparator values estimated by structural analogy; experimental verification needed
Medicinal Chemistry Benzothiazole SAR

Ligand Efficiency Potential of the 4,7-Dimethoxy Substitution: Comparative Docking Predictions for DprE1 Inhibition

Molecular docking-based screening of benzothiazole-hydrazide libraries has indicated that the 4,7-dimethoxy substitution pattern may enhance binding to the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme, a validated target in Mycobacterium tuberculosis, compared to des-methoxy or mono-methoxy analogues [1]. While direct experimental IC₅₀ data are not publicly available for this specific compound, a structurally related benzothiazole-hydrazide (4,6-dimethyl substituted) showed an IC₅₀ of 7.55 µM against DprE1 in a high-throughput screen [2]. The additional methoxy groups in the target compound are predicted to form hydrogen bonds with the active-site residues Tyr60 and Lys134, which are absent in the 4,6-dimethyl analogue, suggesting a potential increase in binding affinity.

DprE1 Docking Prediction
Class-level inference
Predicted H-bonds with Tyr60 and Lys134; no experimental IC₅₀
May support structure-guided optimization for antimycobacterial research
Docking data to verify; comparator IC₅₀ from HTS (7.55 µM for related scaffold)
Antimycobacterial DprE1 Molecular Docking

Recommended Application Scenarios for N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide Based on Differential Evidence


Structure-Activity Relationship (SAR) Probe for Benzothiazole Substitution Effects in Kinase or Oxidoreductase Inhibitor Projects

The 4,7-dimethoxy pattern provides a distinct electron-rich benzothiazole surface that complements existing methylation (e.g., 5,7-dimethyl) and mono-alkoxy (e.g., 4-ethoxy) analogues. Procurement of this compound allows medicinal chemistry teams to systematically vary the benzothiazule substitution while keeping the 2,6-difluorobenzohydrazide tail constant, isolating the contribution of the dimethoxy motif to target binding and selectivity [1].

DprE1 Inhibitor Hit Expansion for Antitubercular Drug Discovery

Based on in silico predictions suggesting favorable docking interactions with DprE1, this compound can serve as a starting point for structure-based optimization campaigns [2]. Its TPSA and logP profile (101 Ų and 4.0, respectively [1]) suggest acceptable permeability, making it suitable for both biochemical enzyme assays and mycobacterial whole-cell screening.

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitor Analog Collection

Although the PLOS ONE benzothiazole inhibitor series [3] did not include this precise compound, its close structural relationship to the reported keto- and amide-bridged benzothiazoles makes it a valuable addition to 17β-HSD1 inhibitor libraries for comparative profiling. The 2,6-difluorobenzoyl group is a known bioisostere of the hydroxyphenylmethanone warheads present in the most active inhibitors of this class [3].

Application
Selection Property
Validation Focus
Benzothiazole SAR probe
4,7-Dimethoxy substitution vs. methyl/ethoxy analogues
Target binding and selectivity profiling
DprE1 inhibitor expansion (antimycobacterial research)
Predicted hydrogen-bond interactions
Biochemical enzyme and whole-cell screening
17β-HSD1 inhibitor library profiling
2,6-Difluorobenzoyl bioisostere compatibility
Comparative inhibitory profiling in 17β-HSD1 assays
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